2-Vinylaniline

概要

説明

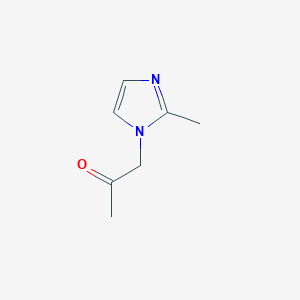

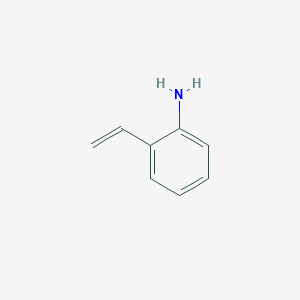

2-Vinylaniline is a compound with the molecular formula C8H9N . It is also known by other names such as 2-ethenylaniline, 2-aminostyrene, and 2-Vinylbenzenamine . The molecular weight of 2-Vinylaniline is 119.16 g/mol .

Synthesis Analysis

A new sequential approach for synthesizing 2-vinylanilines has been described, which utilizes aryl carboxylic acids as stable, inexpensive, and widely available arylating reagents . This protocol overcomes the restriction barrier of decarboxylative coupling to ortho-substituted substrates and provides site-special to create new C(sp2)-N and C(sp2)-C(sp2) bonds .

Molecular Structure Analysis

The InChI code for 2-Vinylaniline is InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 . The Canonical SMILES is C=CC1=CC=CC=C1N . These codes provide a textual representation of the compound’s structure.

Chemical Reactions Analysis

An efficient nickel-catalyzed cascade reaction of 2-vinylanilines with gem-dichloroalkenes has been developed . This reaction delivers diversely substituted quinolines in good to high yields . This protocol enables effective access to quinolines bearing various functional groups in the cascade process from readily available feedstock chemicals .

Physical And Chemical Properties Analysis

2-Vinylaniline has a density of 1.0±0.1 g/cm³ . Its boiling point is 219.5±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.6±3.0 kJ/mol . The index of refraction is 1.622 .

科学的研究の応用

Synthesis of Heterocycles

2-Vinylaniline is a versatile substrate for constructing nitrogen-containing heterocyclic compounds due to its amine and alkenyl groups. These compounds are crucial in pharmaceuticals and agrochemicals .

Life Science Research

In life sciences, 2-Vinylaniline can be used in cell biology, genomics, proteomics, and other fields as part of the synthesis process for various bioactive compounds .

Chemoselective Reduction

A study demonstrated the use of 2-Vinylaniline in a metal-free and highly chemoselective method for reducing aromatic nitro compounds at room temperature .

Construction of Indoles

Iron-promoted reactions with 2-Vinylaniline can efficiently yield indoles, which are significant in medicinal chemistry due to their presence in many natural products and drugs .

Synthesis of Indoline-2-ols

2-Vinylaniline derivatives can be converted into indoline-2-ols, which are valuable in the development of therapeutic agents .

Quinoline Derivatives

The compound is also used in synthesizing quinolines and their derivatives, which have a wide range of bioactivities and industrial applications .

将来の方向性

Intramolecular interrupted hydroaminomethylation (HAM) provides an efficient alternative approach for the synthesis of 3-methyl indoles and 3-methyl indoline-2 ol derivatives in one step . N-protecting-2-vinylaniline derivatives were converted to the corresponding indoles or indoline-2-ols in good to excellent yields . This suggests potential future directions for the use of 2-Vinylaniline in the synthesis of these compounds.

作用機序

Target of Action

2-Vinylaniline, also known as 2-Ethenylbenzenamine, is a chemical compound with the molecular formula C8H9N Anilines, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Anilines, the class of compounds to which 2-Vinylaniline belongs, are known to undergo various chemical reactions, including nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Anilines can participate in various metabolic pathways, including catabolic and anabolic processes . They can be involved in the synthesis of larger biomolecules or the breakdown of larger molecules into smaller ones.

Pharmacokinetics

The pharmacokinetics of anilines, in general, can vary widely depending on their specific chemical structure and the biological system in which they are present .

Result of Action

Anilines can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of 2-Vinylaniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical substances, and the specific characteristics of the biological system in which the compound is present .

特性

IUPAC Name |

2-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURPPWHPIYBYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438449 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylaniline | |

CAS RN |

3867-18-3 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

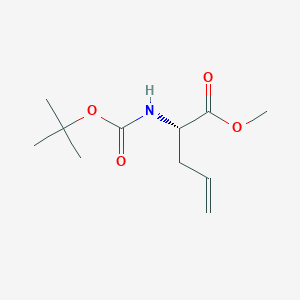

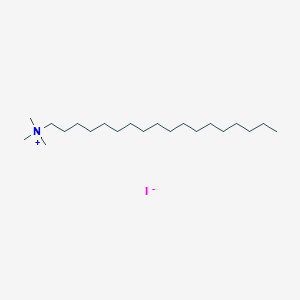

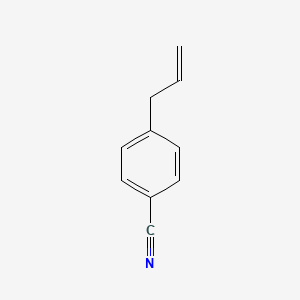

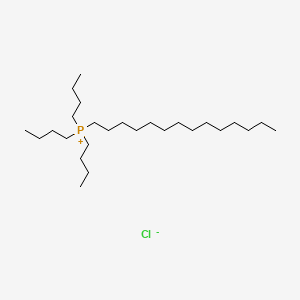

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-vinylaniline?

A1: 2-Vinylaniline serves as a versatile precursor for synthesizing various heterocycles, primarily indoles and quinolines. [1-29] These heterocycles are frequently found in natural products and pharmaceuticals, making 2-vinylaniline a valuable building block in medicinal chemistry.

Q2: How does the presence of both a vinyl group and aniline moiety in 2-vinylaniline influence its reactivity?

A2: The presence of both a vinyl group and an aniline moiety in 2-vinylaniline allows for diverse reactivity. The vinyl group can undergo electrophilic attack, radical reactions, and transition metal-catalyzed coupling reactions. [, , , , , , ] The aniline moiety can act as a directing group in metal-catalyzed reactions, participate in condensation reactions, or undergo oxidation to generate reactive intermediates. [, , , , ]

Q3: Can you provide specific examples of reactions where 2-vinylaniline is employed as a starting material?

A3: Certainly! Here are some examples:

- Synthesis of 2-aminoquinolines: 2-Vinylanilines react with isocyanides in the presence of a palladium catalyst and an oxidant to yield 2-aminoquinolines. [, ] This reaction efficiently forms new C(sp2)-C(sp2) and C(sp2)-N bonds in a single step.

- Indole synthesis via radical cyclization: 2-Vinylanilines can undergo radical cyclization reactions to form indoles. For example, a copper-catalyzed oxidative amination utilizing TEMPO as a cocatalyst and O2 as the oxidant has been reported. []

- Formation of cyclopentaquinolines: Palladium-catalyzed domino reactions of 2-vinylanilines with alkynes provide access to cyclopentaquinolines, a class of compounds with biological relevance. [] This transformation involves multiple bond formations and the construction of a quaternary carbon center.

Q4: Are there any metal-free synthetic approaches utilizing 2-vinylaniline?

A4: Yes, metal-free methodologies using 2-vinylaniline are also reported. One example involves the synthesis of C2-substituted indoles and quinolines from 2-vinylanilines and alkynoates through C-C bond cleavage. [] This strategy utilizes tandem Michael addition and cyclization reactions without requiring any metal catalyst.

Q5: What are the common reaction mechanisms involved in transformations of 2-vinylaniline?

A5: Reactions involving 2-vinylaniline often proceed through mechanisms such as electrophilic aromatic substitution, radical cyclization, transition metal-catalyzed coupling reactions, and pericyclic reactions like 6π electrocyclizations. [, , , , , ] The specific mechanism depends on the reaction conditions and the other reactants involved.

Q6: What roles can transition metals play in reactions with 2-vinylaniline?

A6: Transition metals like palladium, copper, and ruthenium are frequently used as catalysts in reactions involving 2-vinylaniline. [, , , , ] They facilitate various transformations, including C-H activation, oxidative coupling, and cyclization reactions, enabling the synthesis of complex molecular architectures.

Q7: How does the choice of catalyst influence the reaction outcome?

A7: The choice of catalyst significantly impacts the reaction pathway and product selectivity. For instance, using different palladium catalysts can lead to distinct products in the reaction of 2-vinylanilines with alkynes. [, , ] Similarly, copper catalysts have been shown to promote both oxidative amination and allylic amination pathways in the difunctionalization of alkenes with 2-vinylaniline derivatives. []

Q8: What is the molecular formula and molecular weight of 2-vinylaniline?

A8: The molecular formula of 2-vinylaniline is C8H9N, and its molecular weight is 119.16 g/mol.

Q9: Which spectroscopic techniques are commonly used to characterize 2-vinylaniline and its derivatives?

A9: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed for structural elucidation. [, , ] Infrared (IR) spectroscopy can also be helpful in identifying functional groups. [] X-ray diffraction analysis is valuable for determining the solid-state structures of crystalline derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。